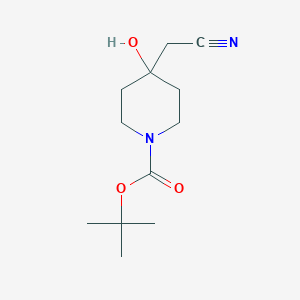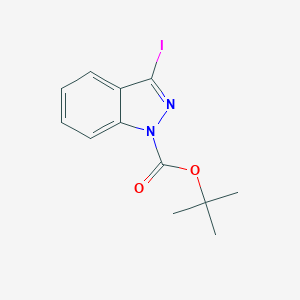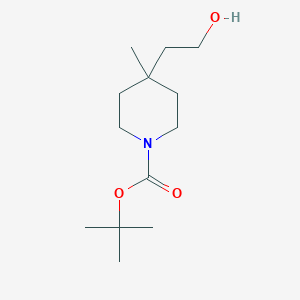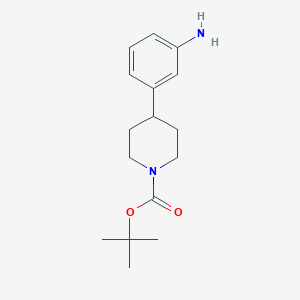
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex piperidine derivatives, which are crucial for various chemical and pharmaceutical applications. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives illustrates the compound's utility in creating stereochemically defined structures with potential biological activity (Boev et al., 2015). Similarly, its role in generating tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate underscores its importance in developing new scaffolds for substituted piperidines, further demonstrating the compound's versatility in synthesizing biologically relevant molecules (Harmsen et al., 2011).
Advanced Intermediate in Medicinal Chemistry
The compound is highlighted as a crucial intermediate in the synthesis of biologically active compounds such as crizotinib, illustrating its significance in drug development processes. The detailed synthesis route from tert-butyl-4-hydroxypiperidine-1-carboxylate to key intermediates for crizotinib showcases its role in the creation of targeted cancer therapies (Kong et al., 2016).
Role in Synthesizing Novel Inhibitors
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel inhibitors like the protein tyrosine kinase Jak3 inhibitor CP-690550, further underscores the compound's utility in medicinal chemistry. This pathway provides an efficient approach to synthesizing compounds with potential therapeutic applications, highlighting the critical role of this compound derivatives in the pharmaceutical industry (Xin-zhi, 2011).
Propiedades
IUPAC Name |
tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMUDUIUQIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648619 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774609-73-3 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)










